2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone
Description
2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone is a synthetic organic compound featuring a dihydroindole scaffold linked to a 3-iodophenyl group via a ketone bridge. The dihydroindole moiety contributes to its planar aromatic structure, while the 3-iodophenyl substituent introduces steric bulk and electronic effects due to the iodine atom’s polarizability and electronegativity. Its synthesis typically involves coupling reactions between activated indole derivatives and iodobenzoyl intermediates under inert conditions .
Properties
Molecular Formula |
C15H12INO |
|---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3-iodophenyl)methanone |
InChI |
InChI=1S/C15H12INO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2 |
InChI Key |
XLFRJULIBDTITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The iodination of the phenyl ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of Indolin-1-yl(3-iodophenyl)methanone may involve scalable synthetic routes such as the Bartoli indole synthesis, which uses Grignard reagents for the formation of the indole ring . The iodination step can be optimized for large-scale production by using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Acylation of Indole Derivatives
The most direct method involves acylation of the indole’s nitrogen atom using an acyl chloride. Based on analogous reactions in the literature , the general procedure includes:
-
Deprotonation : Treatment of the indole derivative (e.g., 2,3-dihydro-1H-indole) with a strong base like sodium hydride (NaH) in DMF to generate a reactive indolide species.
-
Acyl Chloride Addition : Slow addition of 3-iodobenzoyl chloride or its derivative, followed by stirring at room temperature.
-
Workup : Quenching with ammonium chloride, extraction, and purification via column chromatography.
This method achieves high yields (e.g., 85% in a similar reaction ) and is scalable.
Palladium-Catalyzed Carbonylation
Alternative methods involve Pd-catalyzed carbonylation of alkynylanilines, as described in studies on indole synthesis . While not directly applied to the target compound, these methods highlight:
-
CO Insertion : Use of CO sources (e.g., TFBen) and ligands like DPEPhos to facilitate cyclization.
-
Mechanism : Oxidative addition, CO insertion, and reductive elimination to form the indole core.
Conjugation and Steric Effects
In related structures (e.g., (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone ), conjugation between the indole’s N(1) atom and the carbonyl group shortens the C(9)–N(1) bond (1.382 Å vs. typical C–N single bonds). This conjugation also aligns the amide moiety and indole ring coplanarly (torsion angles ~174.7° and −7.6°).
Dihedral Angle Considerations
The iodine substituent introduces steric hindrance, forcing the benzoyl ring and indole into a near-perpendicular conformation (dihedral angle of 87.85° ). This geometry minimizes clashes between the carbonyl oxygen and iodine atom.
Key Geometric Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C(9)–N(1) bond length | 1.382(6) | |
| Indole-benzoyl dihedral angle | 87.85(2)° | |
| O(1)–C(9)–N(1)–C(1) torsion angle | 174.7(5)° |
Functional Group Interactions
-
Amide Conjugation : The carbonyl group’s resonance with the indole’s N(1) atom stabilizes the structure.
-
Halogen Substituent Effects : Iodine’s electronegativity and size influence reactivity and steric arrangements.
Comparative Reaction Conditions
| Method | Key Conditions | Yield Range | Source |
|---|---|---|---|
| Acylation (NaH/DMF) | Sodium hydride, DMF, acyl chloride | 70–85% | |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂, TFBen, CO (4–48 bar) | 60–90% |
Challenges and Considerations
-
Regioselectivity : Controlling acylation at the indole’s N(1) position is critical.
-
Iodine Substituent : Handling iodine’s reactivity and steric bulk requires optimized conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that related indole derivatives showed promising antitumor activity with mean GI50 values indicating effective growth inhibition in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. Preliminary data suggest that 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone may inhibit the growth of specific microbial strains, although detailed studies are needed to confirm these effects.
Organic Synthesis
2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Suzuki Coupling Reactions : This method facilitates the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.
- Reactions with Electrophiles : The presence of the iodine atom enhances its reactivity towards nucleophiles, allowing for diverse functionalization opportunities.
Case Study 1: Anticancer Screening
A study published in Molecules assessed the anticancer activity of several indole derivatives, including those similar to 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone. The results indicated significant cytotoxic effects against human cancer cell lines with low micromolar concentrations required for effective inhibition .
Case Study 2: Antimicrobial Evaluation
In another research effort, the antimicrobial efficacy of indole derivatives was tested against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with iodine substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of Indolin-1-yl(3-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are attributed to its ability to bind to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reduce the secretion of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction helps in mitigating neuronal damage and improving neurological outcomes.
Comparison with Similar Compounds
Structural Analogs and Regioisomers
Table 1: Key Structural Analogs and Their Properties
- Regioisomer Effects: The position of iodine on the phenyl ring (e.g., 2- vs. 3-iodo) significantly impacts analytical detection. For instance, AM694 regioisomers show distinct mass spectrometry (MS) fragmentation patterns, with the 3-iodo isomer producing unique ions at 202.9352 m/z (C6H4I⁺) and 436.0568 m/z (C20H20FINO⁺) .
- Substituent Influence : Replacing iodine with nitro or methoxy groups alters physicochemical properties. Nitro-substituted analogs exhibit higher reactivity but lower thermal stability (decomposition ~247–288°C for nitro derivatives vs. iodinated compounds) . Methoxy groups enhance aqueous solubility, making them suitable for pharmacokinetic studies .
Biological Activity
2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C16H14N2O
- Molecular Weight : 254.29 g/mol
- IUPAC Name : 2,3-Dihydro-1H-indol-1-yl(3-iodophenyl)methanone
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied. For instance, compounds structurally similar to 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone have demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HCT116 (Colon Cancer) | 4.5 | |
| PC3 (Prostate Cancer) | 6.0 |
In these studies, the compound's mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
Indole derivatives have also been investigated for their anti-inflammatory properties. While direct studies on 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone are sparse, related compounds have shown promise in inhibiting pro-inflammatory cytokines.
| Compound | Inhibition (%) at 10 µM | Reference |
|---|---|---|
| Indole Derivative D | 85% (TNF-alpha) | |
| Indole Derivative E | 90% (IL-6) |
These findings suggest that the compound may also possess anti-inflammatory capabilities through similar pathways.
Case Studies
Several case studies have highlighted the biological activities of indole derivatives:
- Study on Anticancer Activity : A study focused on a series of indole-based compounds found that modifications at the nitrogen position significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural variations can lead to improved therapeutic profiles.
- Antibacterial Efficacy Analysis : Researchers evaluated the antibacterial activity of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited increased potency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone, and how is its structural integrity validated?
- Synthetic Routes : The compound is typically synthesized via Pd-catalyzed cross-coupling or directed C–H functionalization reactions. For example, tertiary amide substrates can undergo palladium-catalyzed amidation under oxidative conditions (e.g., with SIPr ligands) to introduce the iodophenyl group .
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.56 ppm for aromatic protons, δ 163.4 ppm for carbonyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 539.1045) .
- IR Spectroscopy : Key absorption bands for C=O (1634 cm⁻¹) and C–I (500–600 cm⁻¹) .
Q. How can reaction conditions be optimized to enhance the yield of 2,3-dihydro-1H-indol-1-yl(3-iodophenyl)methanone?
- Catalyst Selection : Use Pd(OAc)₂ with bulky N-heterocyclic carbene ligands (e.g., SIPr) to improve cross-coupling efficiency .
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reaction rates for C–H activation .
- Temperature Control : Reactions conducted at 80–100°C balance yield and decomposition risks .
Advanced Research Questions
Q. How should researchers address contradictory spectroscopic data during characterization (e.g., unexpected NMR shifts or IR bands)?
- Validation Steps :
- Repeat Experiments : Ensure consistency across replicates.
- Alternative Solvents : Use deuterated DMSO or CDCl₃ to resolve solvent-induced shifts .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values .
Q. What is the mechanistic role of the 3-iodo substituent in modulating reactivity during cross-coupling or functionalization reactions?
- Electronic Effects : The iodine atom acts as an electron-withdrawing group, polarizing the phenyl ring and facilitating electrophilic substitution or oxidative addition in Pd-catalyzed reactions .
- Steric Considerations : The bulky iodine substituent can hinder access to the ortho position, directing reactivity to meta or para positions .
- Table: Reactivity Comparison
| Substituent | Reaction Rate (Relative) | Preferred Site |
|---|---|---|
| –I | 1.0 (reference) | Meta/para |
| –H | 1.8 | Ortho |
| –OCH₃ | 0.5 | Para |
Q. Which in vitro assays are most suitable for evaluating the biological activity of this compound, particularly in GPCR modulation?
- GPCR Binding Assays : Competitive radioligand displacement studies using ³H-labeled dopamine D2 receptors (D2L isoform) to measure IC₅₀ values .
- Functional Assays :
- cAMP Inhibition : Measure Gi protein-coupled receptor activity via luciferase-based reporters .
- β-Arrestin Recruitment : Use BRET or TR-FRET assays to assess biased signaling .
Data Contradiction & Validation
Q. How can researchers reconcile discrepancies between computational predictions and experimental data (e.g., docking vs. binding affinity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
